molecular formula C10H15NO B1656758 4-[(Dimethylamino)methyl]-2-methylphenol CAS No. 540510-97-2

4-[(Dimethylamino)methyl]-2-methylphenol

Cat. No.: B1656758
CAS No.: 540510-97-2
M. Wt: 165.23
InChI Key: HFDBPSGIHSZBHA-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]-2-methylphenol is an organic compound with the molecular formula C10H15NO. It is a derivative of phenol, where the hydroxyl group is substituted at the para position with a dimethylaminomethyl group and a methyl group at the ortho position. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[(Dimethylamino)methyl]-2-methylphenol can be synthesized through several methods. One common synthetic route involves the alkylation of 2-methylphenol (o-cresol) with formaldehyde and dimethylamine. The reaction typically proceeds under acidic or basic conditions, with the presence of a catalyst to facilitate the formation of the dimethylaminomethyl group.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts such as Lewis acids or transition metal complexes can enhance the efficiency of the reaction. Additionally, the reaction conditions are optimized to minimize by-products and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methyl]-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, substituted phenols, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Dimethylamino)methyl]-2-methylphenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methyl]-2-methylphenol involves its interaction with various molecular targets. The dimethylaminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can also form hydrogen bonds, contributing to the compound’s overall stability and reactivity in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound has similar structural features but with tert-butyl groups at the ortho positions, providing increased steric hindrance and different reactivity.

    4-[(Dimethylamino)methyl]-2,6-di-tert-butylphenol: Another similar compound with tert-butyl groups, which affects its chemical properties and applications.

Uniqueness

4-[(Dimethylamino)methyl]-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-[(dimethylamino)methyl]-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-6-9(7-11(2)3)4-5-10(8)12/h4-6,12H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDBPSGIHSZBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666356
Record name 4-[(Dimethylamino)methyl]-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540510-97-2
Record name 4-[(Dimethylamino)methyl]-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(dimethylamino)methyl]-2-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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